molecular formula C16H12Cl2OS B13099394 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13099394
M. Wt: 323.2 g/mol
InChI Key: AXEBOTGEENZNOF-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C16H12Cl2OS It is characterized by the presence of a dichlorophenyl group, a thiobenzaldehyde group, and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl groups but different functional groups.

    2,5-Dichlorophenyl isothiocyanate: Another compound with a dichlorophenyl group and an isothiocyanate functional group.

Uniqueness

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and an oxopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound notable for its potential biological activities. This compound features a thiobenzaldehyde group, which is known for its interactions with various biological targets. The following sections delve into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with thiobenzaldehyde in the presence of a base such as triethylamine. This reaction facilitates the formation of the desired product while neutralizing the hydrochloric acid generated during the process. Purification methods like recrystallization or column chromatography are employed to isolate the compound effectively.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an enzyme inhibitor and its role in various biochemical pathways.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to a reduction in their activity. This property makes it a candidate for further investigation in drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent.

The mechanism of action for this compound involves multiple pathways:

  • Covalent Bond Formation : The thiobenzaldehyde moiety can interact with thiol groups in proteins, leading to structural changes and functional inhibition.
  • Oxidative Stress Response : The compound may modulate oxidative stress pathways, potentially offering protective effects against oxidative damage.
  • Signal Transduction : It can influence signal transduction pathways by interacting with receptors or other signaling molecules.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehydeThiobenzaldehyde derivativeModerate enzyme inhibition
3-(2,4-Dichlorophenyl)benzonitrileBenzonitrileAntimicrobial properties
4-(2-Chlorophenyl)propionic acidPropionic acid derivativeAnti-inflammatory effects

Case Studies

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.
  • Antimicrobial Testing : In a research conducted by Microbial Drug Resistance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

AXEBOTGEENZNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S

Origin of Product

United States

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